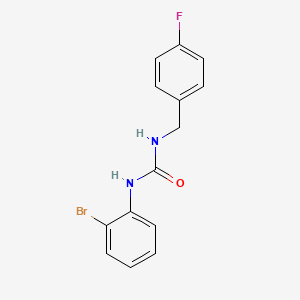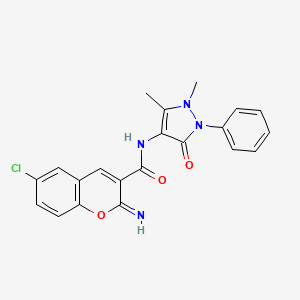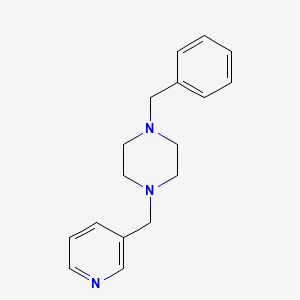
N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea
Descripción general
Descripción
N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea, also known as BPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPU is a urea derivative that possesses unique pharmacological properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea binds to the colchicine binding site of tubulin, preventing the formation of microtubules and disrupting the normal functioning of the cytoskeleton. This disruption ultimately leads to the inhibition of cell division and proliferation, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea has been shown to have several biochemical and physiological effects. Studies have shown that N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea also inhibits the migration and invasion of cancer cells, preventing the spread of cancer to other parts of the body. In addition, N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea has several advantages as a research tool. It exhibits high potency and selectivity towards cancer cells, making it an effective anticancer agent. N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea is also relatively easy to synthesize, making it readily available for research purposes. However, N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea has some limitations as a research tool. It exhibits poor solubility in water, making it difficult to administer in vivo. In addition, N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea has not been extensively studied for its pharmacokinetic properties, limiting its potential for clinical applications.
Direcciones Futuras
There are several future directions for the research and development of N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea. One potential direction is the development of N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea derivatives with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea's potential for combination therapy with other anticancer agents. Additionally, N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea's potential for the treatment of other diseases, such as inflammatory and oxidative stress-related diseases, should be further explored. Overall, N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea has significant potential for the development of new drugs and therapies, making it a promising candidate for further research.
Conclusion:
In conclusion, N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea exhibits potent antitumor activity against various types of cancer and possesses several biochemical and physiological effects. N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea has several advantages as a research tool, but also has some limitations. There are several future directions for the research and development of N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea, making it a promising candidate for further research in the field of drug development.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea is in the field of cancer research. Studies have shown that N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea exhibits potent antitumor activity against various types of cancer, including breast cancer, lung cancer, and prostate cancer. N-(2-bromophenyl)-N'-(4-fluorobenzyl)urea exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells and inducing apoptosis.
Propiedades
IUPAC Name |
1-(2-bromophenyl)-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O/c15-12-3-1-2-4-13(12)18-14(19)17-9-10-5-7-11(16)8-6-10/h1-8H,9H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIVUBVNIXYDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-(4-fluorobenzyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-methoxy-1-naphthyl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4772721.png)
![2-methyl-N-[4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4772727.png)
![5-({[3-(4-chlorophenoxy)-5-nitrophenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4772734.png)
![N-isopropyl-1'-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4772748.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4772749.png)

![methyl 3-({[2-(cyclopropylcarbonyl)hydrazino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4772761.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-ethylbutanamide](/img/structure/B4772766.png)
![1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4772768.png)


![4-({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4772803.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4772807.png)
